molecular formula C20H22N4O B8352580 1-benzyl-N-(1H-indazol-5-yl)piperidine-4-carboxamide

1-benzyl-N-(1H-indazol-5-yl)piperidine-4-carboxamide

Cat. No.: B8352580
M. Wt: 334.4 g/mol
InChI Key: VRDAXVYXKCJWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(1H-indazol-5-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C20H22N4O and its molecular weight is 334.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H22N4O

Molecular Weight

334.4 g/mol

IUPAC Name

1-benzyl-N-(1H-indazol-5-yl)piperidine-4-carboxamide

InChI

InChI=1S/C20H22N4O/c25-20(22-18-6-7-19-17(12-18)13-21-23-19)16-8-10-24(11-9-16)14-15-4-2-1-3-5-15/h1-7,12-13,16H,8-11,14H2,(H,21,23)(H,22,25)

InChI Key

VRDAXVYXKCJWKV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)NN=C3)CC4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Thionyl chloride (10.5 ml) was added to 1-benzyl-4-piperidinecarboxylic acid (4.85 g, 22.1 mmol), and the resulting mixture was refluxed for 2 hours. The reaction solution was distilled under reduced pressure to remove the solvent. To a solution of the resulting residue in methylene chloride (65 ml) were added 5-aminoindazole (4.41 g, 33.2 mmol), triethylamine (1.8 ml), pyridine (30 ml) and a catalytic amount of 4-dimethylaminopyridine at 0° C., and then stirred at room temperature for 3 hours. Then, the reaction solution was poured into a 1N-aqueous sodium hydroxide solution and extracted with chloroform. The organic layer was washed with a saturated aqueous sodium chloride solution and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure and the resulting residue was purified by a silica gel column chromatography (eluent: chloroform/methanol=20/1) to obtain 1-benzyl-N-(1H-indazol-5-yl)-4-piperidinecarboxamide (2.2 g, 30%).
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
4.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.41 g
Type
reactant
Reaction Step Three
Quantity
65 mL
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
1.8 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

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